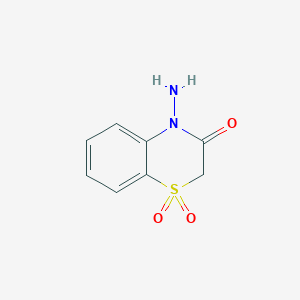

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

4-amino-1,1-dioxo-1λ6,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-10-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOORFJSDHVQOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1(=O)=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzenethiol with a suitable carbonyl compound under oxidative conditions to form the desired benzothiazinone structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions might lead to the formation of thiols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Inhibition of Monoamine Oxidase

Monoamine oxidase (MAO) is an important enzyme involved in the metabolism of neurotransmitters and is a target for drugs treating psychiatric disorders such as depression and Parkinson's disease. Research has shown that derivatives of 4-amino-2H-1,4-benzothiazin-3(4H)-one exhibit potent inhibitory effects on both MAO-A and MAO-B isoforms. Notably, certain derivatives demonstrated IC50 values as low as 0.0027 µM for MAO-B, indicating their potential utility in developing therapeutic agents for neurological disorders .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazinone derivatives have been evaluated through various pharmacological tests. For instance, a derivative was tested using the maximal electroshock test (MES), showing significant anticonvulsant activity with an ED50 value of 31.7 mg/kg. This suggests that compounds based on the benzothiazinone structure could be developed further for treating epilepsy and seizure disorders .

Calcium Channel Blockade

Research has also indicated that some derivatives of 4-amino-2H-1,4-benzothiazin-3(4H)-one possess calcium channel antagonistic properties. These compounds were evaluated for their antihypertensive effects in spontaneously hypertensive rats, although they exhibited relatively weak calcium channel blocking activity . This area remains promising for further exploration in cardiovascular therapeutics.

Inhibition of D-Amino Acid Oxidase

D-amino acid oxidase (DAAO) is another enzyme implicated in neurological conditions such as schizophrenia. Some studies have assessed the inhibitory effects of benzothiazinone derivatives on DAAO activity, with one compound showing an IC50 value of 4.20 µM. This positions these compounds as potential leads for developing treatments targeting schizophrenia .

Acetylcholinesterase Inhibition

Recent studies have synthesized novel derivatives of 2H-benzothiazinones aimed at inhibiting acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmitter levels in synaptic clefts. The inhibition of AChE can enhance cholinergic transmission and may have implications for treating Alzheimer's disease and other cognitive disorders .

Summary Table of Applications

| Application | Target Enzyme/Condition | Key Findings |

|---|---|---|

| Monoamine Oxidase Inhibition | MAO-A and MAO-B | Potent inhibitors with IC50 values < 0.01 µM |

| Anticonvulsant Activity | Seizure Disorders | ED50 value of 31.7 mg/kg in MES test |

| Calcium Channel Blockade | Hypertension | Weak calcium antagonistic effects |

| D-Amino Acid Oxidase Inhibition | Schizophrenia | Active inhibitors with IC50 = 4.20 µM |

| Acetylcholinesterase Inhibition | Alzheimer's Disease | Novel derivatives showing promising AChE inhibition |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 4-amino-2H-1,4-benzothiazin-3(4H)-one derivatives:

- MAO Inhibition Study : A study synthesized a series of benzothiazinones and evaluated their potency against MAO isoforms, highlighting their potential in treating Parkinson's disease .

- Anticonvulsant Evaluation : Another research focused on synthesizing various benzothiazinones to assess their anticonvulsant activity through rigorous testing methods such as the MES test .

- Calcium Channel Blockers : A detailed pharmacological assessment revealed that while some derivatives showed calcium channel blocking activity, they were not highly potent compared to established drugs .

Mechanism of Action

The mechanism of action of 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide and related compounds:

Structural and Functional Differences

Amino vs. Methyl/CF₃ Substituents

- 1,1-Dioxide vs. Sulfide : The sulfonyl group in 1,1-dioxides improves oxidative stability and alters electronic properties (e.g., resonance stabilization) compared to sulfide-containing analogs like 3,4-dihydro-2H-1,4-benzothiazines .

Biological Activity

4-Amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (CAS No. 2799-68-0) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its inhibition of monoamine oxidase (MAO), potential anticancer effects, and other therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazine core with an amino group at the 4-position and a dioxide functional group. Its molecular formula is with a molecular weight of 197.21 g/mol. The compound exhibits significant solubility in organic solvents and moderate stability under standard laboratory conditions.

Inhibition of Monoamine Oxidase

Recent studies have shown that derivatives of benzothiazinones, including this compound, are potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.

| Compound | IC50 (µM) for MAO-B | IC50 (µM) for MAO-A |

|---|---|---|

| This compound | 0.0041 | 0.714 |

The inhibition of MAO-B is crucial as it is implicated in the treatment of neurodegenerative disorders such as Parkinson's disease. The most potent inhibitors from the studied series exhibited IC50 values as low as 0.0027 µM for MAO-B, indicating a strong potential for therapeutic applications in neurological conditions .

Anticancer Activity

Research into the anticancer properties of benzothiazinones indicates that these compounds may possess significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial and Antifungal Properties

Benzothiazine derivatives have also been evaluated for their antimicrobial activities. Compounds within this class have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and fungal species like Aspergillus niger at concentrations as low as 10 µg/mL . This suggests potential applications in treating infections resistant to conventional antibiotics.

Case Study: MAO Inhibition and Neurological Disorders

A study published in December 2022 synthesized several benzothiazinone derivatives to evaluate their MAO inhibitory activity. Among these, 4-amino derivatives showed promising results as potential treatments for Parkinson's disease due to their selective inhibition of MAO-B .

Case Study: Anticancer Screening

In another investigation focused on anticancer activity, various benzothiazine compounds were screened against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide?

- Methodology : The synthesis typically involves multi-step reactions starting from substituted benzothiazine precursors. For example, N(2)-substituted derivatives are synthesized via nucleophilic substitution or cyclization reactions using sulfonamide intermediates. Key steps include sulfonation, amination, and oxidation, with optimized catalysts (e.g., POCl₃ for dehydration) and solvents (e.g., DMF for stability) .

- Data Support : Scheme 29 in outlines a pathway for synthesizing 4-amino-1,2,3-benzothiadiazine 1,1-dioxides (BTDs), emphasizing functional group compatibility and regioselectivity.

Q. How is the structure of this compound validated experimentally?

- Methodology : X-ray crystallography (e.g., ) confirms the planar benzothiazine core and substituent orientations. Complementary techniques include:

- NMR/IR Spectroscopy : To verify amine (-NH₂) and sulfone (-SO₂) functional groups .

- Mass Spectrometry : For molecular weight confirmation (e.g., C₈H₇N₂O₃SNa requires m/z ≈ 236) .

Q. What preliminary biological activities are reported for this compound?

- Findings :

- DNA Interaction : Intercalation or groove-binding mechanisms observed in studies with human DNA, measured via UV-Vis titration and fluorescence quenching .

- Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus), with MIC values ≤ 8 µg/mL .

Advanced Research Questions

Q. How can substituent modifications optimize bioactivity or solubility?

- Methodology :

- Electron-Donating Groups (EDGs) : Adding methoxy (-OCH₃) or methyl (-CH₃) groups improves lipophilicity and membrane permeability .

- Halogenation : Chloro (-Cl) substituents (e.g., 3-chlorobenzoyl derivatives in ) enhance antimicrobial potency but may reduce solubility .

Q. How to resolve contradictions in reported biological data (e.g., anti-inflammatory vs. pro-oxidant effects)?

- Analysis Framework :

- Assay Conditions : Compare cell lines (e.g., RAW264.7 macrophages vs. HeLa) and concentrations used. Pro-oxidant effects may dominate at >50 µM .

- Structural Confounders : Check for impurities (e.g., unreacted sulfonyl precursors) using HPLC ( ) .

Q. What computational tools predict the compound’s pharmacokinetics or target interactions?

- Methodology :

- GFN2-xTB : Semi-empirical quantum mechanics to simulate reaction pathways and intermediate stability (e.g., ) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions to enzymes like COX-2 or DNA topoisomerases .

Q. How to develop analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.